molecular formula C12H26 B1670047 2,3-Dimethyldecane CAS No. 17312-44-6

2,3-Dimethyldecane

Cat. No.: B1670047
CAS No.: 17312-44-6
M. Wt: 170.33 g/mol
InChI Key: ZCTGYLNFWOQVHV-UHFFFAOYSA-N
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Description

2,3-Dimethyldecane (CAS: 17312-44-6) is a branched alkane with the molecular formula C₁₂H₂₆ and a molecular weight of 170.34 g/mol. It is structurally characterized by two methyl groups attached to the second and third carbon atoms of a decane backbone. This compound has been identified in diverse contexts:

  • Natural Sources: Detected in almond (Prunus dulcis) shell extracts via GC-MS analysis, suggesting its role as a minor volatile component in plant matrices .
  • Industrial Applications: Identified in red ginseng by-products, though at low concentrations (0.091%) .
    Its retention index in gas chromatography is 1086, a critical parameter for analytical identification .

Properties

IUPAC Name

2,3-dimethyldecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26/c1-5-6-7-8-9-10-12(4)11(2)3/h11-12H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTGYLNFWOQVHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20864767
Record name 2,3-Dimethyldecane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17312-44-6
Record name Decane,2,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017312446
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethyldecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Catalytic System

The reaction employs bis(cyclopentadienyl)titanium dichloride ($$ \text{Cp}2\text{TiCl}2 $$) and triethylaluminum ($$ \text{Al}(\text{C}2\text{H}5)_3 $$) in hexane as the solvent. Key parameters include:

Parameter Value
Temperature 20–22°C
Reaction Time 12 hours
Molar Ratio (Catalyst) 1:1 ($$ \text{Cp}2\text{TiCl}2:\text{Al}(\text{C}2\text{H}5)_3 $$)
Solvent Hexane
Yield 92% (chromatographically confirmed)

The catalytic system facilitates a tandem hydroalumination and alkylation mechanism. $$ \text{Cp}2\text{TiCl}2 $$ activates 1-octene via π-complexation, while $$ \text{Al}(\text{C}2\text{H}5)_3 $$ serves as a reducing agent, transferring alkyl groups to the titanium center.

Mechanistic Insights

  • Hydroalumination : 1-Octene reacts with $$ \text{Al}(\text{C}2\text{H}5)_3 $$ to form an organoaluminum intermediate.
  • Transmetallation : The aluminum-bound alkyl group transfers to titanium, generating a titanium-alkyl complex.
  • Coupling : The titanium complex reacts with 2-bromo-2-methylpropane, displacing bromide and forming the C–C bond between the octyl and tert-butyl groups.

This pathway avoids harsh conditions typically associated with Friedel-Crafts alkylation, making it suitable for lab-scale synthesis.

Alternative Synthetic Routes and Industrial Considerations

While the titanium-catalyzed method dominates the literature, other potential routes merit discussion:

Alkylation of Alkanes

Industrial-scale production often employs acid-catalyzed alkylation of lighter alkanes with alkenes. For example, isobutane ($$ \text{C}4\text{H}{10} $$) could theoretically react with 1-decene ($$ \text{C}{10}\text{H}{20} $$) in the presence of $$ \text{H}2\text{SO}4 $$ or $$ \text{HF} $$. However, this method faces challenges:

  • Regioselectivity : Competing formation of 2,4- or 3,5-dimethyldecane isomers.
  • Safety Concerns : Use of corrosive acids necessitates specialized equipment.

Optimization Strategies for High Yield

Catalyst Loading and Solvent Effects

Ramazanov et al. (2002) optimized the titanium catalyst loading to 5–10 mol%, balancing cost and efficiency. Hexane was selected for its inertness and ability to solubilize both organic reactants and the titanium complex.

Temperature Control

Maintaining the reaction at 20–22°C prevents thermal degradation of the organoaluminum species, which decomposes above 30°C.

Physical and Thermodynamic Properties

Data from the NIST WebBook provide critical insights for purification and handling:

Property Value Method
Melting Point ($$ T_{\text{fus}} $$) 196.6 K (−76.5°C) TRC
Enthalpy of Vaporization ($$ \Delta_{\text{vap}}H $$) 50.0 kJ/mol at 384 K AC

These properties guide post-synthesis processing, such as distillation at reduced pressures to avoid thermal decomposition.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyldecane primarily undergoes reactions typical of alkanes, such as:

    Oxidation: In the presence of oxygen and a catalyst, this compound can be oxidized to form alcohols, ketones, or carboxylic acids.

    Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common. This reaction typically requires UV light or heat to initiate.

Common Reagents and Conditions:

    Oxidation: Catalysts like platinum or palladium are used along with oxygen.

    Halogenation: Chlorine or bromine in the presence of UV light or heat.

Major Products Formed:

    Oxidation: Alcohols, ketones, and carboxylic acids.

    Halogenation: Haloalkanes such as 2,3-dichlorodecane or 2,3-dibromodecane.

Scientific Research Applications

Chemical Properties and Industrial Applications

2,3-Dimethyldecane exhibits favorable physical properties such as a boiling point of approximately 208 °C and a density of about 0.7 g/cm³. These characteristics make it suitable for various industrial applications:

  • Solvent in Organic Chemistry : Its non-polar nature allows it to be used as a solvent in organic reactions, particularly in the synthesis of other organic compounds.
  • Fuel Additive : Due to its high octane rating, this compound can be utilized as a fuel additive to enhance the performance of gasoline.

Biological and Pharmaceutical Research

Recent studies have highlighted the biological activity of this compound, particularly in relation to its antioxidant and antimicrobial properties:

  • Antioxidant Activity : Research has demonstrated that extracts containing this compound exhibit significant antioxidant activity. For example, studies using the DPPH radical scavenging method showed promising results in reducing oxidative stress in biological systems .
  • Antifungal Properties : The compound has also shown effectiveness against various fungal pathogens. In vitro studies indicated that it could inhibit the growth of fungi such as Fusarium oxysporum and Sclerotinia sclerotiorum, suggesting its potential as a natural antifungal agent .

Environmental Applications

This compound's role in environmental science is being explored through its behavior in atmospheric chemistry:

  • Volatile Organic Compounds (VOCs) : As a component of VOCs, this compound contributes to secondary organic aerosol formation when subjected to photochemical reactions in the atmosphere. Understanding its role can help assess air quality and develop strategies for pollution control .
  • Plastic Degradation Studies : The compound has been identified among volatile organic compounds emitted from polyolefin resins used in food packaging. Its presence raises concerns regarding food safety and environmental impact, prompting further investigation into its degradation pathways .

Case Study 1: Antioxidant Properties

A study conducted on various extracts containing this compound demonstrated its potential as an antioxidant agent. The methanol extract exhibited the highest anti-DPPH activity with an IC50 value of 37.61 μg/mL, indicating strong radical scavenging capabilities . This finding suggests that this compound could be developed into a natural antioxidant supplement.

Case Study 2: Antifungal Efficacy

In another investigation focusing on antifungal activity, extracts containing this compound were tested against several pathogenic fungi. The results indicated that methanolic extracts inhibited fungal growth significantly more than hexane extracts, showcasing the compound's potential use in agricultural applications for crop protection .

Mechanism of Action

The mechanism of action of 2,3-Dimethyldecane in chemical reactions involves the interaction of its carbon-hydrogen bonds with reagents. For example, during oxidation, the hydrogen atoms are abstracted, and oxygen atoms are inserted into the molecule. In halogenation, the halogen atoms replace the hydrogen atoms through a free radical mechanism initiated by UV light or heat.

Comparison with Similar Compounds

Structural Isomers of Dimethyldecane

Branched alkanes with the formula C₁₂H₂₆ exhibit distinct physical and chemical properties based on methyl group positioning. Key isomers include:

Compound Name CAS Number Molecular Weight Branching Position Retention Index Key Applications/Occurrences
2,3-Dimethyldecane 17312-44-6 170.34 C2, C3 1086 Almond shells, exhaled breath biomarkers
2,2-Dimethyldecane 17302-37-3 170.34 C2, C2 N/A Lipid peroxidation marker; GC reference standard
2,4-Dimethyldecane 2801-84-5 170.34 C2, C4 N/A Limited studies; structural analog in databases
2,6-Dimethyldecane 13150-81-7 170.34 C2, C6 N/A Lab reagent; synthetic applications
3,7-Dimethyldecane 17312-55-9 170.34 C3, C7 N/A Theoretical isomer; scarce experimental data

Key Observations :

  • Branching and Boiling Points : Compounds with closer methyl groups (e.g., 2,2- and this compound) likely have lower boiling points due to reduced molecular symmetry and weaker van der Waals forces compared to isomers with distal branching (e.g., 2,6- or 3,7-).
  • Analytical Utility : 2,2-Dimethyldecane is used as a gas chromatography reference, while this compound’s retention index aids in volatile organic compound (VOC) profiling .

Higher-Branched Alkanes

Trimethylated analogs and longer-chain isomers provide further contrast:

Compound Name CAS Number Molecular Formula Key Differences Applications
2,3,4-Trimethyldecane N/A C₁₃H₂₈ Additional methyl group at C4 Biomarker in surgical lipid peroxidation
2,5-Dimethyldodecane 6117-98-2 C₁₄H₃₀ Longer chain (C14) with C2, C5 branching Limited data; structural studies
2,8-Dimethylundecane 17301-33-6 C₁₃H₂₈ Shorter chain (C11) with distal branching Uncharacterized in most databases

Key Observations :

  • Chain Length vs. Volatility : Longer chains (e.g., 2,5-dimethyldodecane, C₁₄H₃₀) exhibit higher boiling points than C₁₂H₂₆ isomers.
  • Biomedical Relevance : Trimethylated derivatives like 2,3,4-trimethyldecane are associated with oxidative stress pathways in lung cancer studies .

Biological Activity

2,3-Dimethyldecane is an organic compound classified as an alkane, specifically a branched-chain hydrocarbon. This compound has garnered attention in various fields, including environmental science and health, due to its biological activity and potential applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

This compound has the molecular formula C12H26C_{12}H_{26} and is characterized by its branched structure. It is part of a larger group of dimethyl alkanes that are often studied for their physical and chemical properties.

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly regarding its role as a volatile organic compound (VOC) and its implications in health diagnostics.

1. Volatile Organic Compounds (VOCs) and Health Diagnostics

Recent studies have highlighted the potential of VOCs, including this compound, as biomarkers for various health conditions. VOCs can be detected in breath samples and have been associated with diseases such as asthma and diabetes. For instance, a study indicated that specific VOC profiles could differentiate between healthy individuals and those with asthma .

Table 1: VOCs Profile in Health Diagnostics

CompoundHealth ConditionDetection Method
This compoundAsthmaGC-MS
DodecaneAsthmaGC × GC-TOFMS
NonaneHealthy ControlsGC-MS

Case Study: Breathomics in Pediatric Asthma

A notable case study involved the application of breathomics in diagnosing pediatric asthma. Researchers utilized gas chromatography-mass spectrometry (GC-MS) to analyze breath samples from children diagnosed with asthma and healthy controls. The study identified several VOCs, including this compound, which were significantly different between groups . This suggests that this compound could serve as a potential biomarker for asthma diagnosis.

Case Study: VOCs as Biomarkers for Disease

Another study explored the use of VOCs as non-invasive biomarkers for various diseases. The findings indicated that specific profiles of VOCs could be associated with conditions like cystic fibrosis and diabetes . This reinforces the idea that compounds like this compound may play a role in disease diagnostics.

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for 2,3-Dimethyldecane in laboratory settings, and how can purity be ensured?

  • Methodological Answer :

  • Synthesis Routes : Use alkylation reactions of shorter alkanes with methyl halides or coupling reactions (e.g., Grignard reagents). For example, coupling 2-methylundecane with methyl chloride under controlled conditions can yield this compound .
  • Purification : Employ fractional distillation to separate isomers, followed by column chromatography using silica gel and non-polar solvents (e.g., hexane). Confirm purity via GC-MS (retention time comparison with NIST spectral libraries) .
  • Byproduct Removal : Wash reaction mixtures with water to remove polar impurities (e.g., diethylammonium chloride) as described in synthetic protocols for analogous hydrocarbons .

Q. How can spectroscopic techniques distinguish this compound from its structural isomers (e.g., 2,4- or 3,8-dimethyldecane)?

  • Methodological Answer :

  • NMR Analysis : Compare 13C^{13}\text{C} NMR chemical shifts. The branching at C2 and C3 in this compound produces distinct methyl group environments (e.g., δ 19–22 ppm for tertiary carbons) versus other isomers .
  • GC-MS Fragmentation : Monitor unique fragmentation patterns. For instance, this compound may exhibit a dominant m/z 85 fragment due to cleavage at the branched methyl groups, unlike linear isomers .
  • IR Spectroscopy : Identify C-H stretching vibrations (2850–2960 cm1^{-1}) and bending modes specific to geminal dimethyl groups .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between predicted and experimental thermochemical properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Use density functional theory (e.g., B3LYP/6-31G*) to compute enthalpy of formation and compare with experimental data from NIST thermochemical tables . Discrepancies >5 kJ/mol may indicate isomer contamination or measurement errors.
  • Validation : Cross-check with high-precision calorimetry. For example, combustion calorimetry in oxygen bomb setups can validate computed values, with corrections for impurities via GC analysis .
  • Error Sources : Address solvent effects in simulations and ensure experimental conditions (e.g., inert atmosphere) match computational assumptions .

Q. What experimental strategies elucidate the mechanistic pathways of this compound in catalytic cracking or oxidation reactions?

  • Methodological Answer :

  • Isotopic Labeling : Introduce 13C^{13}\text{C} at specific carbons (e.g., C2 or C3) to track bond cleavage during catalytic cracking. Analyze products via mass spectrometry .
  • Kinetic Studies : Monitor reaction rates under varying temperatures and pressures using in-situ FTIR or Raman spectroscopy to identify intermediates .
  • Catalyst Screening : Test transition metal catalysts (e.g., Pt/Al2_2O3_3) for regioselective oxidation. Compare product distributions (e.g., ketones vs. alcohols) via HPLC .

Data Contradiction and Validation

Q. How should researchers address conflicting NMR and X-ray crystallography data for this compound derivatives?

  • Methodological Answer :

  • Crystallization Challenges : Low melting points of branched alkanes complicate single-crystal growth. Use cryocrystallography at −150°C to stabilize crystals .
  • Dynamic Effects : NMR may average conformational states, whereas X-ray provides static snapshots. Perform variable-temperature NMR to detect dynamic processes (e.g., methyl rotation) .
  • Synchrotron Validation : Use high-resolution synchrotron X-ray diffraction to resolve ambiguities in bond lengths and angles .

Experimental Design

Q. What protocols ensure reproducibility in studies on the environmental degradation of this compound?

  • Methodological Answer :

  • Microcosm Setup : Simulate soil/water systems with controlled microbial consortia. Monitor degradation via headspace GC-MS for volatile intermediates .
  • Standardized Conditions : Maintain pH 7.0 ± 0.2, 25°C, and aerobic conditions. Report exact reagent grades (e.g., Sigma-Aldrich, ≥99%) and batch numbers .
  • Negative Controls : Include autoclaved samples to distinguish biotic vs. abiotic degradation .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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